molecular formula C17H18ClFN2O3S B6576782 N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide CAS No. 1008063-81-7

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide

Cat. No.: B6576782
CAS No.: 1008063-81-7
M. Wt: 384.9 g/mol
InChI Key: HLBKNHDRCIWPEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the propanamide moiety: The sulfonamide intermediate is then reacted with 3-chloro-4-fluoroaniline under suitable conditions to introduce the propanamide moiety.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide
  • N-(3-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-15(19)14(18)9-13/h4-9,12,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKNHDRCIWPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137894
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008063-81-7
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008063-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)-2-[[(2,5-dimethylphenyl)sulfonyl]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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